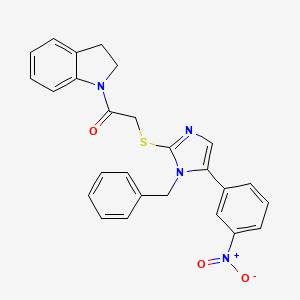
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations have been extensively studied.
Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Development Research on related heterocyclic compounds and synthetic strategies offers a glimpse into the utility of complex organic molecules. For instance, a study by Androsov et al. (2010) demonstrates a convenient approach towards 2- and 3-aminobenzo[b]thiophenes, showcasing the versatility of heterocyclic compounds in synthetic organic chemistry (Androsov et al., 2010). Similarly, Mabkhot et al. (2011) describe facile syntheses of thienothiophene derivatives, highlighting the potential of such methodologies in the development of novel organic compounds with potential pharmaceutical applications (Mabkhot et al., 2011).
Antimicrobial and Anticandidal Activities Studies on tetrazole derivatives and benzimidazole-thiazol-amines illustrate the antimicrobial and anticandidal properties of these compounds, suggesting the relevance of structurally similar compounds in medicinal chemistry. Kaplancıklı et al. (2014) synthesized tetrazole derivatives with potent anticandidal agents and weak cytotoxicities (Kaplancıklı et al., 2014), while Reddy and Reddy (2010) reported on novel benzimidazole-thiazol-amines with comparable antibacterial activity to standard drugs (Reddy & Reddy, 2010).
Antioxidant and Antiproliferative Effects Research on sulfur-containing heterocyclic analogs, such as those by Haridevamuthu et al. (2023), demonstrates the compounds' selectivity towards cancer cells and their potential in chemotherapy, showcasing the importance of functional groups and structural modifications in designing compounds with specific biological activities (Haridevamuthu et al., 2023).
Novel Synthesis and Characterization Techniques The development of novel synthesis and characterization techniques for organic compounds, as seen in the work by Gopi et al. (2016), highlights the ongoing advancements in organic chemistry and the potential for creating compounds with specific properties (Gopi et al., 2016).
Mechanism of Action
Target of action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, the targets of this compound could be diverse, depending on its specific structure and functional groups.
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, imidazole derivatives can interact with their targets through various types of chemical bonds and interactions, leading to changes in the targets’ functions .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, imidazole is amphoteric in nature, showing both acidic and basic properties , which could influence its behavior in different environments.
properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S/c31-25(28-14-13-20-9-4-5-12-23(20)28)18-34-26-27-16-24(21-10-6-11-22(15-21)30(32)33)29(26)17-19-7-2-1-3-8-19/h1-12,15-16H,13-14,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOHKPIJLPLMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide](/img/structure/B2547597.png)
![N-cyclopentyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547598.png)

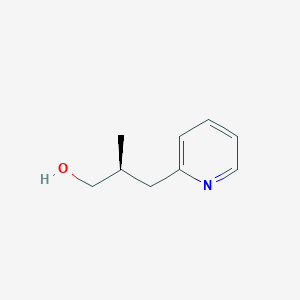

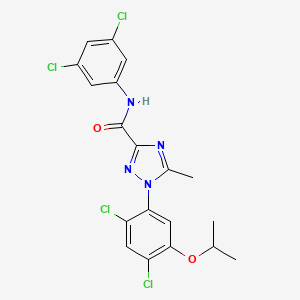
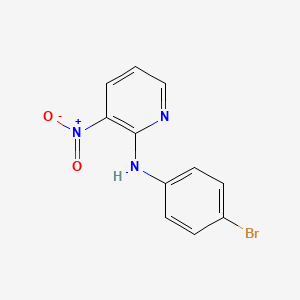
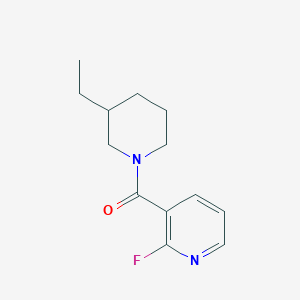
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)
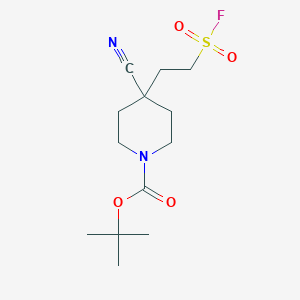
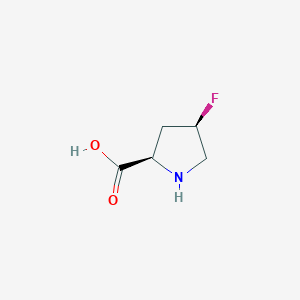
![8-chloro-2-(2-((4-fluorophenyl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2547615.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)